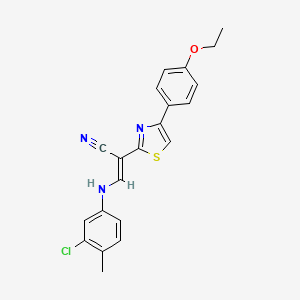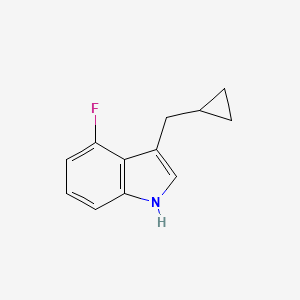
3-(Cyclopropylmethyl)-4-fluoro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-4-fluoro-1H-indole (CPMFI) is a synthetic molecule that has a wide range of applications in the scientific research field. It is an indole derivative, a type of heterocyclic aromatic compound, which is composed of a six-membered aromatic ring fused with a five-membered nitrogen-containing ring. CPMFI is a valuable tool for studying a variety of biological processes, and its unique properties make it a promising molecule for drug discovery and development.
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole derivatives, including structures such as 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, are central to a broad spectrum of organic syntheses and pharmacological applications. A comprehensive review of indole synthesis methods offers a classification of various approaches to construct the indole core, emphasizing the diversity and adaptability of indole chemistry in synthesizing novel compounds with potential scientific and therapeutic uses. This classification aids in understanding how specific substitutions, such as the cyclopropylmethyl and fluoro groups, might influence the synthesis route and the biological activity of the resulting compounds (Taber & Tirunahari, 2011).
Pharmacokinetics and Hepatic Protection
Research on indole derivatives, including those structurally related to 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, has identified their significant roles in hepatic protection. Indole-3-Carbinol (I3C) and its derivatives are highlighted for their pleiotropic protective effects against chronic liver injuries. These effects are mediated through modulation of transcriptional factors, signaling pathways, oxidative stress, and DNA synthesis, showcasing the potential of indole derivatives in managing liver diseases through multiple mechanisms of action (Wang et al., 2016).
Umpolung and C2-Functionalization of Indole
The concept of umpolung, or polarity inversion, has been applied to indole derivatives to achieve C2-functionalization, a critical modification that influences the biological activity of indole-based compounds. This strategy highlights the innovative approaches in synthetic chemistry to modify the indole core, potentially expanding the utility of compounds like 3-(Cyclopropylmethyl)-4-fluoro-1H-indole in pharmaceutical research and development (Deka, Deb, & Baruah, 2020).
Chemoprotective Agent in Cancer
Indole derivatives, particularly Indole-3-Carbinol (I3C), have been studied for their chemoprotective properties against breast and prostate cancer. This research underscores the potential of indole compounds in cancer prevention and therapy, suggesting that modifications such as those found in 3-(Cyclopropylmethyl)-4-fluoro-1H-indole could offer new avenues for cancer treatment strategies (Bradlow, 2008).
Molecular Imaging and Fluorophore Toxicity
The role of fluorophores, including those derived from indole structures, in molecular imaging highlights the importance of understanding their toxicity profiles. This knowledge is crucial for safely using indole-based fluorophores in real-time cancer diagnosis and imaging, indicating the relevance of functional groups, such as the fluoro substitution in 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, in designing safer imaging agents (Alford et al., 2009).
Propiedades
IUPAC Name |
3-(cyclopropylmethyl)-4-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-10-2-1-3-11-12(10)9(7-14-11)6-8-4-5-8/h1-3,7-8,14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZSBOEZGYODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CNC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)-4-fluoro-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

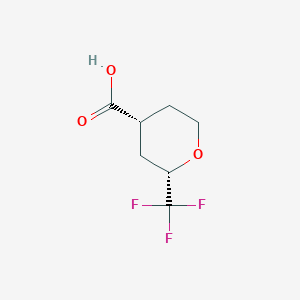

![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)
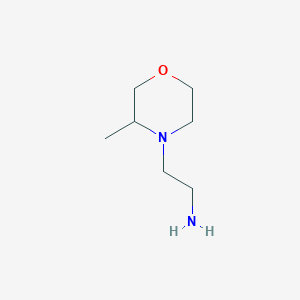
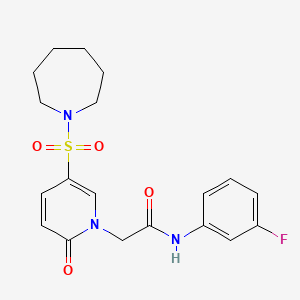
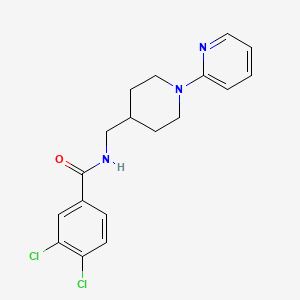
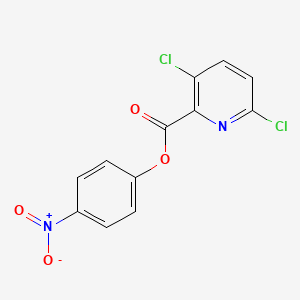
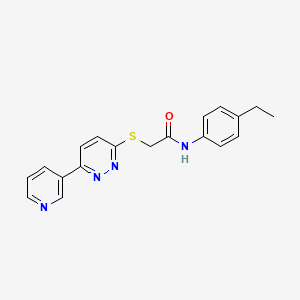
![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)


![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)

